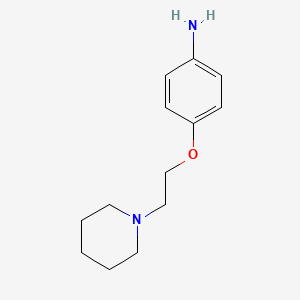

4-(2-Piperidin-1-yl-ethoxy)-phenylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-piperidin-1-ylethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-12-4-6-13(7-5-12)16-11-10-15-8-2-1-3-9-15/h4-7H,1-3,8-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBHKDHFDNLZNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192242 | |

| Record name | 4-(2-Piperidinoethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38948-27-5 | |

| Record name | 4-[2-(1-Piperidinyl)ethoxy]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38948-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Piperidinoethoxy)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038948275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Piperidinoethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-piperidinoethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Piperidin-1-yl-ethoxy)-phenylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(2-Piperidin-1-yl-ethoxy)-phenylamine (CAS No: 38948-27-5), a versatile amine derivative with significant potential in medicinal chemistry and materials science. This document delineates the compound's structural attributes, physicochemical characteristics, and a detailed synthetic protocol. Furthermore, it explores the analytical methodologies for its characterization and discusses its potential applications, particularly as a key building block in the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers and developers engaged in the fields of organic synthesis, drug discovery, and materials science.

Introduction

This compound, a molecule incorporating a phenylamine moiety linked to a piperidine ring via an ethoxy bridge, represents a significant scaffold in the design of biologically active compounds. The constituent functional groups—a primary aromatic amine, a tertiary amine within the piperidine ring, and an ether linkage—confer a unique combination of properties, including hydrogen bonding capabilities and a defined spatial arrangement of lipophilic and hydrophilic regions. These features make it an attractive intermediate for the synthesis of a wide range of target molecules with potential pharmacological activities. The primary amino group serves as a versatile handle for further chemical modifications, such as amide bond formation, while the piperidine and ethoxy components can influence the compound's solubility, bioavailability, and receptor-binding interactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 38948-27-5 | [1][2] |

| Molecular Formula | C₁₃H₂₀N₂O | [1][2] |

| Molecular Weight | 220.31 g/mol | [1][2] |

| Appearance | Powder | |

| Melting Point | 65-67 °C | |

| Storage Temperature | Room Temperature |

Synthesis and Purification

The synthesis of this compound can be achieved through a nucleophilic substitution reaction. A common and effective method involves the etherification of a protected aminophenol with a suitable piperidine-containing electrophile, followed by deprotection. A representative synthetic scheme is outlined below.

Figure 1: General synthetic scheme for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(2-(Piperidin-1-yl)ethoxy)-1-nitrobenzene

-

To a solution of 4-nitrophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add 1-(2-chloroethyl)piperidine hydrochloride (1.1-1.2 eq) to the reaction mixture.

-

Heat the reaction to a temperature of 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 4-(2-(piperidin-1-yl)ethoxy)-1-nitrobenzene.

Step 2: Synthesis of this compound

-

Dissolve the 4-(2-(piperidin-1-yl)ethoxy)-1-nitrobenzene (1.0 eq) obtained from the previous step in a suitable solvent, such as ethanol or methanol.

-

Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, a chemical reducing agent like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid can be used.

-

If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously until the reaction is complete, as indicated by TLC or the cessation of hydrogen uptake.

-

If using a chemical reducing agent, stir the reaction mixture at an appropriate temperature (e.g., room temperature to 60 °C) until the starting material is consumed.

-

Upon completion, filter the reaction mixture (if a solid catalyst was used) and concentrate the solvent.

-

If an acidic workup was used, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

The final product can be further purified by recrystallization or column chromatography if necessary.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenylamine ring, the methylene protons of the ethoxy bridge, and the methylene protons of the piperidine ring. The aromatic protons will typically appear as a set of doublets in the aromatic region (δ 6.5-7.5 ppm). The methylene protons adjacent to the oxygen and nitrogen atoms will appear as triplets in the δ 2.5-4.5 ppm region. The remaining piperidine protons will likely appear as multiplets in the δ 1.4-1.8 ppm region.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the aliphatic carbons of the ethoxy bridge, and the piperidine ring. The aromatic carbons will resonate in the δ 110-160 ppm range, while the aliphatic carbons will appear in the upfield region (δ 20-70 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 220.31 g/mol .

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include:

-

N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

-

C-H stretching (aromatic): Peaks typically above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks typically below 3000 cm⁻¹.

-

C-O stretching (ether): A strong band in the region of 1200-1250 cm⁻¹.

-

C-N stretching: Bands in the fingerprint region.

Potential Applications in Drug Discovery and Development

The structural features of this compound make it a valuable scaffold for the development of new therapeutic agents. The presence of the piperidine moiety is common in many centrally active drugs, as it can improve solubility and the ability to cross the blood-brain barrier. The phenylamine group provides a key site for further derivatization to explore structure-activity relationships (SAR).

Derivatives of this compound could be investigated for a range of pharmacological activities, including but not limited to:

-

Anticancer agents: The piperidine and aniline moieties are found in various compounds with antiproliferative properties.

-

Antimicrobial agents: The combination of amine and ether functionalities can be explored for activity against various pathogens.

-

Neurological disorders: The piperidine ring is a common feature in drugs targeting the central nervous system.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its potential as a building block in the synthesis of novel molecules with diverse applications. This technical guide has provided a detailed overview of its chemical properties, a robust synthetic protocol, and methods for its analytical characterization. The information presented herein is intended to facilitate further research and development involving this promising chemical entity.

References

-

Lead Sciences. 4-(2-(Piperidin-1-yl)ethoxy)aniline. [Link]

Sources

Spectroscopic data of 4-(2-Piperidin-1-yl-ethoxy)-phenylamine

An In-depth Technical Guide to the Spectroscopic Data of 4-(2-Piperidin-1-yl-ethoxy)-phenylamine

Introduction

This compound is a molecule of significant interest within pharmaceutical research and development due to its structural motifs, which are common in various pharmacologically active agents. The molecule incorporates a primary aromatic amine, an ether linkage, and a tertiary aliphatic amine (piperidine), making it a versatile scaffold. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in complex matrices.

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, grounded in the fundamental principles of each analytical technique. As a self-validating system, this document not only presents predicted data but also explains the underlying chemical principles that give rise to the specific spectral features. It is designed for researchers, scientists, and drug development professionals who require a detailed reference for the structural characterization of this compound.

Molecular Structure and Functional Group Analysis

The structural integrity of this compound is defined by three key regions, each contributing distinct and identifiable signatures to its spectroscopic profile:

-

The Phenylamine Moiety: A para-substituted benzene ring with an electron-donating primary amine (-NH₂) group and an electron-donating ether (-OR) group. This substitution pattern dictates the electronic environment and, consequently, the chemical shifts of the aromatic protons and carbons.

-

The Ethoxy Linker: A two-carbon chain connecting the phenyl and piperidine rings via an ether linkage. The protons and carbons in this flexible linker will exhibit characteristic signals.

-

The Piperidine Ring: A saturated heterocyclic tertiary amine. The protons on this ring exist in a specific conformational environment, leading to predictable NMR signals and a dominant fragmentation pathway in mass spectrometry.

The interplay of these functional groups provides a unique spectroscopic fingerprint essential for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution.[1] By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

Theoretical Basis & Experimental Causality

The choice of solvent is critical in NMR analysis. While CDCl₃ is a common choice, protic solvents like D₂O or CD₃OD can lead to the exchange of the amine (-NH₂) protons, causing their signals to disappear.[2] Solvents like DMSO-d₆ are often preferred as they slow down this exchange rate, resulting in sharper, more easily identifiable N-H signals.[2] The following predictions are based on analysis in a standard aprotic solvent like CDCl₃, with notes on expected solvent-dependent behavior.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton environment.

-

Aromatic Region (δ 6.6-6.8 ppm): The phenyl ring is substituted with two strong electron-donating groups (-NH₂ and -OR), which shield the aromatic protons and shift their signals upfield compared to benzene (δ 7.26 ppm). The para-substitution pattern will result in a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the -NH₂ group (H-b) and those ortho to the -OR group (H-a) will have slightly different chemical shifts.

-

Ethoxy Protons (δ 4.0-4.2 ppm and δ 2.8-3.0 ppm): The two methylene groups of the ethoxy linker are diastereotopic. The protons on the carbon adjacent to the oxygen (O-CH ₂) will be deshielded and appear further downfield as a triplet (H-c). The protons on the carbon adjacent to the piperidine nitrogen (N-CH ₂) will appear slightly more upfield, also as a triplet (H-d).

-

Piperidine Protons (δ 2.4-2.6 ppm and δ 1.4-1.7 ppm): The piperidine ring protons will appear in two main groups. The four protons on the carbons adjacent to the nitrogen (equatorial and axial, H-e) will be deshielded and appear as a broad multiplet. The remaining six protons (H-f, H-g) will be more shielded and appear further upfield as a complex multiplet.

-

Amine Protons (δ 3.5-4.0 ppm): The two protons of the primary amine (-NH ₂) will appear as a broad singlet. The chemical shift and broadness of this peak are highly dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

-

Aromatic Carbons (δ 115-152 ppm): Six distinct signals are expected. The carbon attached to the oxygen (C-1) and the carbon attached to the nitrogen (C-4) will be the most downfield. The other four aromatic carbons (C-2, C-3, C-5, C-6) will appear in the typical aromatic region, with their specific shifts influenced by the electronic effects of the substituents.

-

Ethoxy Carbons (δ 58-68 ppm): The carbon adjacent to the oxygen (C-7) will be more deshielded than the carbon adjacent to the nitrogen (C-8).

-

Piperidine Carbons (δ 24-55 ppm): Three signals are expected for the piperidine ring. The carbons adjacent to the nitrogen (C-9) will be the most downfield. The carbon at the para position (C-11) and the carbons at the meta positions (C-10) will be further upfield.

Data Summary: Predicted NMR Assignments

| Assignment | Predicted ¹H NMR Shift (ppm) | Multiplicity | Predicted ¹³C NMR Shift (ppm) |

| Ar-H (ortho to -OR) | ~6.75 | Doublet | C-1 (~151.0) |

| Ar-H (ortho to -NH₂) | ~6.65 | Doublet | C-2, C-6 (~115.9) |

| -O-CH ₂- | ~4.05 | Triplet | C-3, C-5 (~115.5) |

| -N-CH ₂- (ethoxy) | ~2.85 | Triplet | C-4 (~141.0) |

| -N-CH ₂- (piperidine) | ~2.50 | Multiplet | C-7 (~66.5) |

| -CH₂- (piperidine, meta) | ~1.60 | Multiplet | C-8 (~58.0) |

| -CH₂- (piperidine, para) | ~1.45 | Multiplet | C-9, C-13 (~54.8) |

| -NH ₂ | ~3.6 (broad) | Singlet | C-10, C-12 (~26.0) |

| C-11 (~24.2) |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the solvent's deuterium lock signal.

-

¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). Typical parameters include a 30° pulse angle, a spectral width of 220-250 ppm, and a relaxation delay of 2 seconds. For enhanced sensitivity, a larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Theoretical Basis & Predicted Fragmentation

The molecular formula of the compound is C₁₄H₂₂N₂O, giving it a monoisotopic mass of 234.1732 u. In accordance with the Nitrogen Rule , the presence of two nitrogen atoms dictates an even nominal molecular weight.

Upon electron ionization, the molecule will form a molecular ion (M⁺•) at m/z 234. The most likely fragmentation pathways are driven by the stabilization of the resulting fragments, primarily through cleavage initiated at the nitrogen atoms.

-

α-Cleavage at the Piperidine Ring: This is the most characteristic and dominant fragmentation pathway for piperidine derivatives.[3] The cleavage of the C-C bond adjacent to the piperidine nitrogen but outside the ring is highly favored, leading to the formation of a stable, resonance-stabilized iminium ion. This results in the formation of a fragment at m/z 98 . This is often the base peak in the spectrum.

-

Ether Bond Cleavage: Cleavage of the C-O bond can occur on either side. Cleavage between the ethoxy methylene and the phenyl ring would generate a fragment corresponding to the 4-aminophenoxy radical and a cation at m/z 127 . Cleavage between the two ethoxy carbons is less likely but possible.

-

Benzylic-type Cleavage: Cleavage of the bond between the ether oxygen and the adjacent methylene group is also a probable event, leading to the formation of a 4-aminophenoxy radical and a piperidin-1-ylethyl cation at m/z 114 .

Data Summary: Predicted Mass Spectrum

| m/z | Proposed Fragment | Significance |

| 234 | [C₁₄H₂₂N₂O]⁺• | Molecular Ion (M⁺•) |

| 126 | [M - C₆H₅NO]⁺ | Cleavage of the aminophenoxy group |

| 108 | [H₂N-C₆H₄-O]⁺ | Cleavage of the piperidinylethoxy group |

| 98 | [C₆H₁₂N]⁺ | Base Peak due to α-cleavage, forming a stable iminium ion |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, typically from m/z 40 to 400.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to correlate the major fragment ions with the proposed molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective and rapid technique for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Theoretical Basis & Predicted Spectrum

The IR spectrum of this compound will be dominated by absorptions from the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic systems, the C-O ether linkage, and C-N bonds.

-

N-H Stretching (3300-3500 cm⁻¹): Primary amines (R-NH₂) characteristically show two distinct bands in this region: an asymmetric stretching band at a higher frequency and a symmetric stretching band at a lower frequency.[4][5]

-

C-H Stretching (2800-3100 cm⁻¹): Aromatic C-H stretching will appear as weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the piperidine and ethoxy groups will result in strong, sharp bands just below 3000 cm⁻¹.[6]

-

N-H Bending (1580-1650 cm⁻¹): The scissoring vibration of the primary amine group results in a strong, sharp absorption in this region.[4][7]

-

C=C Aromatic Stretching (1450-1600 cm⁻¹): The benzene ring will show two or three sharp bands of variable intensity in this region.

-

C-O Ether Stretching (1200-1260 cm⁻¹): A strong, characteristic absorption due to the aryl-alkyl ether C-O stretching is expected in this range.

-

C-N Stretching (1250-1335 cm⁻¹): Aromatic amines exhibit C-N stretching in this region.[4]

Data Summary: Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3430, ~3350 | Medium-Strong | N-H Stretch (asymmetric & symmetric, 1° amine) |

| 3030-3080 | Weak-Medium | Aromatic C-H Stretch |

| 2850-2960 | Strong | Aliphatic C-H Stretch (piperidine, ethoxy) |

| ~1620 | Strong | N-H Bend (1° amine) |

| ~1510, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1240 | Strong | Aryl-O Stretch (ether) |

| ~1300 | Medium | Aromatic C-N Stretch |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount (1-2 mg) of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate to form a thin film.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the sample in the instrument's beam path and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting transmittance or absorbance spectrum is analyzed by identifying the characteristic absorption bands and assigning them to the corresponding functional groups.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of this compound. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data collectively form a unique fingerprint. The dominant m/z 98 fragment in the mass spectrum is a clear indicator of the piperidinylethyl moiety, while the dual N-H stretching peaks in the IR spectrum confirm the primary aromatic amine. Finally, the specific patterns in the aromatic and aliphatic regions of the NMR spectra allow for the complete and unambiguous assembly of the molecular structure. This guide serves as a foundational reference for any researcher or scientist working with this important chemical entity.

References

-

PubChem. 4-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine dihydrochloride. National Center for Biotechnology Information. [Link]

-

Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Kaliya, O. L., & Luk'yanets, E. A. (1976). Unusual Spectral Shifts of Bis(4-aminophenyl)ether. Bulletin of the Chemical Society of Japan, 49(10), 2779-2782. [Link]

-

Alves, C. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed, 30110309. [Link]

-

Universal Lab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]

-

El-Hashash, M. A., et al. (2004). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Revista de la Societat Catalana de Química, 5, 29-38. [Link]

-

SpectraBase. (2025). 2-(4-Phenyl-piperidin-1-yl)-ethylamine. John Wiley & Sons, Inc. [Link]

-

ResearchGate. (2025). Synthesis, enhanced spectroscopic characterization and electrochemical grafting of N-(4-aminophenyl)aza-18-crown-6. [Link]

-

Giraudeau, P., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5286-5295. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

Portland State University. (2010). Synthesis and Characterization of Electropolymerized Nanostructured Aminophenylporphyrin Films. [Link]

-

ResearchGate. (2025). Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO₂–H₂O systems with vapor–liquid equilibrium modeling for CO₂ capture processes. [Link]

-

RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

-

PubChem. 2-(2-Piperidin-1-ium-1-ylethoxy)aniline. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2025). Infra-red spectral studies of diphenylamine. [Link]

-

ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

Alfa Chemistry. (n.d.). References for NMR Chemical Shifts of Common Solvent Impurities. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

An In-Depth Technical Guide to 4-(2-(piperidin-1-yl)ethoxy)aniline: Physicochemical Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 4-(2-(piperidin-1-yl)ethoxy)aniline. This molecule, incorporating a substituted aniline core, is a valuable building block in medicinal chemistry and drug development. Its unique structural features, combining a primary aromatic amine, an ether linkage, and a tertiary amine within a piperidine ring, offer multiple points for chemical modification and interaction with biological targets. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required for the effective use and analysis of this compound.

Chemical Identity and Core Physicochemical Properties

4-(2-(piperidin-1-yl)ethoxy)aniline is a multifaceted organic compound with the chemical formula C₁₃H₂₀N₂O.[1][2] Its structure is characterized by a 4-aminophenol core where the hydroxyl proton is replaced by a 2-(piperidin-1-yl)ethyl group.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-(2-(piperidin-1-yl)ethoxy)aniline | N/A |

| CAS Number | 38948-27-5 | [1][2] |

| Molecular Formula | C₁₃H₂₀N₂O | [1][2] |

| Molecular Weight | 220.31 g/mol | [1][2] |

| Melting Point | 65-67 °C | N/A |

| Boiling Point | Not available | N/A |

| Appearance | Off-white to pale yellow solid | [3] |

Synthesis and Purification: A Practical Approach

The synthesis of 4-(2-(piperidin-1-yl)ethoxy)aniline is typically achieved through a nucleophilic substitution reaction. A common and logical synthetic route involves the Williamson ether synthesis, a reliable method for forming ethers.

Synthetic Pathway

The most direct synthesis involves the reaction of 4-aminophenol with a suitable 2-(piperidin-1-yl)ethyl halide, such as 1-(2-chloroethyl)piperidine, in the presence of a base. The base is crucial for deprotonating the phenolic hydroxyl group of 4-aminophenol, thereby activating it as a nucleophile.

Caption: General synthetic scheme for 4-(2-(piperidin-1-yl)ethoxy)aniline.

Step-by-Step Synthesis Protocol

Materials:

-

4-Aminophenol

-

1-(2-Chloroethyl)piperidine hydrochloride

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Petroleum ether

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminophenol (1.0 eq) in a suitable solvent such as DMF.

-

Basification: Add a base (e.g., potassium carbonate, 2.0-3.0 eq) to the solution. If using a stronger base like sodium hydride, exercise appropriate caution and add it portion-wise at 0 °C.

-

Addition of Electrophile: To the stirred suspension, add 1-(2-chloroethyl)piperidine hydrochloride (1.0-1.2 eq). If the hydrochloride salt is used, an additional equivalent of base is required to neutralize the HCl.

-

Reaction: Heat the reaction mixture to 70-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a solid of high purity. The choice of solvent is critical and should be determined experimentally. A mixture of ethyl acetate and petroleum ether is a good starting point for recrystallization.[3]

Protocol:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add petroleum ether to the hot solution until a slight turbidity persists.

-

Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/petroleum ether mixture, and dry under vacuum.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. While specific spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure.

Caption: Predicted NMR signals for 4-(2-(piperidin-1-yl)ethoxy)aniline.

3.1.2. Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300-3500 |

| C-H (Aromatic) | Stretch | 3000-3100 |

| C-H (Aliphatic) | Stretch | 2800-3000 |

| C=C (Aromatic) | Stretch | 1500-1600 |

| C-O (Ether) | Stretch | 1200-1250 |

| C-N (Amine) | Stretch | 1000-1250 |

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 221.3. Common fragmentation patterns for similar structures involve cleavage of the C-N bonds of the piperidine ring and the ether linkage.[4]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of 4-(2-(piperidin-1-yl)ethoxy)aniline. A reverse-phase HPLC method would be appropriate.

Suggested HPLC Method Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid for better peak shape).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

This method should be validated for linearity, precision, accuracy, and robustness according to ICH guidelines.

Stability and Storage

Proper storage is crucial to maintain the integrity of the compound.

-

Storage Conditions: Store in a cool, dry, and dark place in a tightly sealed container.[1][2] Room temperature is generally acceptable for short-term storage.

-

Stability: As an aniline derivative, 4-(2-(piperidin-1-yl)ethoxy)aniline may be susceptible to oxidation and discoloration upon exposure to air and light. The primary amino group can also react with aldehydes and ketones. Stability studies under different pH and temperature conditions are recommended to establish its shelf-life in various formulations.

Potential Applications in Drug Development

The structural motifs within 4-(2-(piperidin-1-yl)ethoxy)aniline make it an attractive scaffold for the development of various therapeutic agents. The piperidine moiety is a common feature in many centrally acting drugs, and the aniline portion can be readily modified to explore structure-activity relationships. While specific pharmacological data for this exact compound is limited in publicly available literature, related structures have shown a wide range of biological activities.

Safety and Handling

It is important to handle 4-(2-(piperidin-1-yl)ethoxy)aniline with appropriate safety precautions.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information.

Conclusion

4-(2-(piperidin-1-yl)ethoxy)aniline is a valuable chemical intermediate with significant potential in drug discovery and development. This guide provides a foundational understanding of its synthesis, purification, and analytical characterization. The provided protocols and data serve as a starting point for researchers to confidently work with this compound. Further experimental investigation is warranted to fully elucidate all of its physicochemical properties and to explore its full potential in medicinal chemistry.

References

-

PubChem. 4-Ethoxyaniline. National Center for Biotechnology Information. [Link]

-

Wikipedia. p-Phenetidine. [Link]

- Wessig, P., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 24(15), 2789.

- Gomtsyan, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 183-195.

-

Lead Sciences. 4-(2-(Piperidin-1-yl)ethoxy)aniline. [Link]

-

Hyma Synthesis Pvt. Ltd. Custom Synthesis. [Link]

-

ResearchGate. Set of in situ FTIR spectra collected during the oxidation of an... [Link]

- Muszalska, I., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 63(1), 3-8.

- Sławiński, J., et al. (2021).

- Muszalska, I., et al. (2006). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 63(1), 3-8.

- Banks, H. D. (1992). Piperidine Synthesis.

- Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 435-442.

- Tadayyon, A. M., & Rohani, S. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2059-2070.

- De Ruiter, J., & Noggle, F. T. (1993). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Journal of the Forensic Science Society, 33(1), 3-15.

- Suga, S., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 334-341.

- El-Gaby, M. S. A., et al. (2002). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Rasayan Journal of Chemistry, 1(1), 1-8.

-

ResearchGate. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | Request PDF. [Link]

- Google Patents.

-

Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

- Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110-1118.

- Reddy, B. V. S., et al. (2010). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 3(4), 659-664.

- Chen, X. L., et al. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-42.

- Google P

- Wiley-VCH. (2007).

- da Silva, A. B., et al. (2016). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Journal of the Brazilian Chemical Society, 27(1), 194-201.

- Jackson, G. P., et al. (2018). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization-tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 29(11), 2243-2253.

Sources

- 1. 4-(2-(Piperidin-1-yl)ethoxy)aniline - Lead Sciences [lead-sciences.com]

- 2. 38948-27-5|4-(2-(Piperidin-1-yl)ethoxy)aniline|BLD Pharm [bldpharm.com]

- 3. CN111138409B - Preparation method of raloxifene hydrochloride and intermediate thereof - Google Patents [patents.google.com]

- 4. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(2-Piperidin-1-yl-ethoxy)-phenylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, two-step synthesis protocol for 4-(2-Piperidin-1-yl-ethoxy)-phenylamine, a valuable building block in pharmaceutical research and drug development. The synthesis commences with a Williamson ether synthesis to couple 4-nitrophenol with 1-(2-chloroethyl)piperidine, followed by the catalytic hydrogenation of the resulting nitro intermediate to yield the target primary amine. This guide is designed to be a self-validating system, offering in-depth explanations for experimental choices, detailed procedural steps, and thorough characterization guidelines to ensure the successful and safe execution of the synthesis.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of a primary aromatic amine, a flexible ether linkage, and a basic piperidine moiety makes it a versatile scaffold for library synthesis in medicinal chemistry. Its derivatives have been explored for a range of therapeutic targets. The synthetic route detailed herein is robust and scalable, employing common laboratory reagents and techniques.

The causality behind the chosen two-step approach lies in its efficiency and selectivity. The Williamson ether synthesis is a classic and reliable method for forming the ether bond.[1][2] The use of 4-nitrophenol as the starting material serves a dual purpose: the nitro group is a strong electron-withdrawing group that activates the para position for nucleophilic substitution and, more importantly, it serves as a protected form of the desired amine, which can be deprotected in the final step. Catalytic hydrogenation is a clean and high-yielding method for the reduction of aromatic nitro groups to amines.[3][4]

Overall Reaction Scheme

Caption: Overall two-step synthesis of this compound.

Part 1: Synthesis of 4-(2-(Piperidin-1-yl)ethoxy)-1-nitrobenzene (Intermediate)

This initial step involves the formation of the ether linkage via a Williamson ether synthesis. 4-Nitrophenol is deprotonated by a base to form the more nucleophilic phenoxide, which then displaces the chloride from 1-(2-chloroethyl)piperidine.

Materials and Equipment

| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles (mmol) | Notes |

| 4-Nitrophenol | 1.39 g | 139.11 | 10.0 | Toxic, handle with care. |

| 1-(2-Chloroethyl)piperidine hydrochloride | 1.84 g | 184.10 | 10.0 | Corrosive, handle with care. |

| Anhydrous Potassium Carbonate (K₂CO₃) | 4.14 g | 138.21 | 30.0 | Acts as the base. |

| Anhydrous N,N-Dimethylformamide (DMF) | 20 mL | - | - | Anhydrous solvent is crucial. |

| Ethyl acetate | ~100 mL | - | - | For extraction. |

| Brine (saturated NaCl solution) | ~50 mL | - | - | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed | - | - | For drying the organic phase. |

| Equipment | ||||

| Round-bottom flask (100 mL) | 1 | |||

| Reflux condenser | 1 | |||

| Magnetic stirrer and stir bar | 1 | |||

| Heating mantle | 1 | |||

| Separatory funnel (250 mL) | 1 | |||

| Rotary evaporator | 1 | |||

| Beakers, graduated cylinders, etc. | As needed |

Experimental Protocol: Williamson Ether Synthesis

Caption: Experimental workflow for the Williamson ether synthesis step.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenol (1.39 g, 10.0 mmol), 1-(2-chloroethyl)piperidine hydrochloride (1.84 g, 10.0 mmol), and anhydrous potassium carbonate (4.14 g, 30.0 mmol).

-

Rationale: Potassium carbonate is a sufficiently strong base to deprotonate the acidic phenol and also neutralize the hydrochloride salt of the piperidine reactant. An excess is used to drive the reaction to completion.

-

-

Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Rationale: DMF is a polar aprotic solvent that is excellent for S(_N)2 reactions as it solvates the cation (K⁺) but not the phenoxide anion, thus increasing its nucleophilicity.[5]

-

-

Reaction: Attach a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring. Maintain this temperature for 4-6 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the 4-nitrophenol spot indicates the completion of the reaction.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing approximately 100 mL of ice-water. A precipitate may form.

-

Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Rationale: Washing with water removes the DMF and any remaining inorganic salts. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product, 4-(2-(piperidin-1-yl)ethoxy)-1-nitrobenzene, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent like ethanol.

Part 2: Synthesis of this compound (Final Product)

This final step involves the reduction of the nitro group of the intermediate to a primary amine using catalytic hydrogenation.

Materials and Equipment

| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles (mmol) | Notes |

| 4-(2-(Piperidin-1-yl)ethoxy)-1-nitrobenzene (Intermediate) | 2.50 g | 250.30 | 10.0 | |

| Palladium on Carbon (10 wt% Pd/C) | 250 mg | - | - | 10% w/w of the substrate. Handle with care, pyrophoric when dry. |

| Methanol | 50 mL | - | - | Solvent for the reaction. |

| Hydrogen Gas (H₂) | Balloon or cylinder | - | - | Flammable gas. |

| Celite® | As needed | - | - | For filtration. |

| Equipment | ||||

| Two-neck round-bottom flask (100 mL) | 1 | |||

| Hydrogen balloon or hydrogenation apparatus | 1 | |||

| Magnetic stirrer and stir bar | 1 | |||

| Buchner funnel and filter flask | 1 | |||

| Rotary evaporator | 1 |

Experimental Protocol: Catalytic Hydrogenation

Caption: Experimental workflow for the catalytic hydrogenation step.

-

Reaction Setup: In a 100 mL two-neck round-bottom flask, dissolve the intermediate, 4-(2-(piperidin-1-yl)ethoxy)-1-nitrobenzene (2.50 g, 10.0 mmol), in 50 mL of methanol.

-

Catalyst Addition: To this solution, carefully add 10% palladium on carbon (250 mg, 10% by weight of the substrate).

-

Safety Note: Pd/C can be pyrophoric. It is recommended to add it under an inert atmosphere (e.g., nitrogen or argon) or as a slurry in a small amount of the reaction solvent.

-

-

Hydrogenation: Securely attach a hydrogen-filled balloon to one neck of the flask. Evacuate the flask using a vacuum line and then backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere has been replaced with hydrogen.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours.

-

Rationale: Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).

-

-

Monitoring: The reaction can be monitored by TLC. The disappearance of the starting material and the appearance of a new, more polar spot (the amine) indicates the reaction is proceeding. The amine can be visualized with a UV lamp or by staining with an appropriate agent like ninhydrin.

-

Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite® in a Buchner funnel to remove the palladium catalyst.

-

Safety Note: The filter cake containing the catalyst should not be allowed to dry completely in the air as it can be pyrophoric. It should be kept wet with solvent and disposed of appropriately.

-

-

Washing: Wash the Celite® pad with a small amount of methanol to ensure all the product is collected.

-

Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a crystalline solid.

Expected Results and Characterization

The successful synthesis of this compound should yield an off-white to pale yellow solid. The expected yield is typically in the range of 70-85% over the two steps.

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₁₃H₂₀N₂O |

| Molecular Weight | 220.31 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | Not widely reported, but expected to be a solid at room temperature. A structurally similar compound, 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline, has a melting point of 98-102°C.[6] |

| Solubility | Soluble in methanol, ethanol, chloroform, and DMSO. Sparingly soluble in water. |

Spectroscopic Data (Predicted)

The following are predicted spectroscopic data based on the structure and data from analogous compounds.[7][8][9][10][11]

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

6.75-6.65 (m, 4H): Aromatic protons (AA'BB' system).

-

4.05 (t, J = 5.5 Hz, 2H): -O-CH₂- protons.

-

3.60 (br s, 2H): -NH₂ protons (exchangeable with D₂O).

-

2.80 (t, J = 5.5 Hz, 2H): -CH₂-N(piperidine) protons.

-

2.55 (br t, 4H): Piperidine protons adjacent to nitrogen.

-

1.65-1.55 (m, 4H): Piperidine protons beta to nitrogen.

-

1.50-1.40 (m, 2H): Piperidine proton gamma to nitrogen.

-

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

152.0: C-O (aromatic).

-

142.0: C-NH₂ (aromatic).

-

116.0: Aromatic CH ortho to -NH₂.

-

115.5: Aromatic CH ortho to -O-.

-

66.5: -O-CH₂-.

-

58.0: -CH₂-N(piperidine).

-

55.0: Piperidine C adjacent to nitrogen.

-

26.0: Piperidine C beta to nitrogen.

-

24.5: Piperidine C gamma to nitrogen.

-

-

IR (KBr, cm⁻¹):

-

3450-3250: N-H stretching (two bands for primary amine).[12][13]

-

3050-3000: Aromatic C-H stretching.

-

2950-2800: Aliphatic C-H stretching.

-

1620: N-H bending (scissoring).

-

1510: Aromatic C=C stretching.

-

1240: Aryl-O-C stretching (asymmetric).

-

1120: C-N stretching (aliphatic amine).

-

1040: Alkyl-O-C stretching (symmetric).

-

Safety and Handling

-

General Precautions: This synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Reagent-Specific Hazards:

-

4-Nitrophenol: Toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

-

1-(2-Chloroethyl)piperidine hydrochloride: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

Potassium Carbonate: Irritant. Avoid dust inhalation.

-

DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

-

Palladium on Carbon (Pd/C): Flammable solid. Can be pyrophoric, especially when dry and in the presence of organic solvents. Handle with care, preferably under an inert atmosphere when dry.

-

Hydrogen Gas: Highly flammable. Ensure there are no ignition sources in the vicinity during the hydrogenation step.

-

-

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. The palladium catalyst should be quenched carefully and disposed of as heavy metal waste.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Step 1: Low or no product formation | Incomplete deprotonation of 4-nitrophenol. Inactive alkyl halide. Insufficient heating. | Ensure the potassium carbonate is anhydrous and use a sufficient excess. Check the quality of the 1-(2-chloroethyl)piperidine hydrochloride. Ensure the reaction temperature is maintained at 80-90 °C and run the reaction for a longer duration. |

| Step 2: Incomplete reduction of nitro group | Inactive catalyst. Insufficient hydrogen. Poor mixing. | Use fresh Pd/C catalyst. Ensure the system is properly sealed and under a positive pressure of hydrogen. Increase the stirring speed to improve the mass transfer of hydrogen gas. |

| Final product is an oil or difficult to crystallize | Presence of impurities. | Repurify the product using column chromatography. Attempt to form a salt (e.g., hydrochloride) which may be more crystalline. Try different solvent systems for recrystallization. |

References

-

ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Available at: [Link]

-

ResearchGate. Pd/C-catalyzed Transfer Hydrogenation of Aromatic Nitro compounds Using Methanol as a Hydrogen Source. Available at: [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024-03-24). Available at: [Link]

-

Beilstein Journals. Trichloroacetic acid fueled practical amine purifications. Available at: [Link]

-

PubChem. 4-Ethoxyaniline. Available at: [Link]

-

PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available at: [Link]

-

Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011-11-25). Available at: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). Available at: [Link]

-

Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021-10-30). Available at: [Link]

-

Chemistry Steps. Williamson Ether Synthesis. Available at: [Link]

-

ATB (Automated Topology Builder). p-Phenetidine. Available at: [Link]

-

University of California, Los Angeles. IR: amines. Available at: [Link]

-

PubMed. Crystallization and properties of aromatic amine dehydrogenase from Pseudomonas sp. Available at: [Link]

-

SpectraBase. 4-(1-Piperidinyl)aniline. Available at: [Link]

-

PubMed. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (2018-02-07). Available at: [Link]

-

NIST WebBook. Piperidine, 1-(2-phenylethyl)-. Available at: [Link]

-

Reddit. Williamson Ether synthesis. (2025-02-27). Available at: [Link]

-

Journal of Chemical Technology and Metallurgy. Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. (2018-05-18). Available at: [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016-11-23). Available at: [Link]

-

ACS Publications. Near-Infrared Spectra of Primary Aromatic Amines. Available at: [Link]

-

Wako. Hydrogenation (atmospheric pressure) with Pd/C. Available at: [Link]

-

University of Rochester, Department of Chemistry. Purification: How To. Available at: [Link]

-

Bartleby.com. Williamson Ether Synthesis. Available at: [Link]

-

Eastern Michigan University Physics Department. Purification of Organic Compounds: from Crude Product to Purity. (2023-07-04). Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. chemscene.com [chemscene.com]

- 5. 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. spectrabase.com [spectrabase.com]

- 10. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BJOC - Search Results [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated HPLC Method for Purity Analysis of 4-(2-Piperidin-1-yl-ethoxy)-phenylamine

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 4-(2-Piperidin-1-yl-ethoxy)-phenylamine, an important synthetic intermediate in pharmaceutical development. The method is designed for accuracy, precision, and specificity, enabling the quantification of the main component and the separation of potential process-related impurities and degradation products. The protocol herein is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and regulatory submissions.[1][2][3]

Introduction

This compound is a substituted aromatic amine containing a basic piperidine moiety. The purity of such active pharmaceutical ingredient (API) precursors is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. HPLC is a primary analytical technique for assessing the purity of these compounds due to its high resolving power and sensitivity.[4]

The development of a successful HPLC method for a molecule like this compound requires careful consideration of its physicochemical properties. The compound possesses a phenylamine chromophore suitable for UV detection, and its basic nature, due to the piperidine and aniline nitrogens, necessitates pH control of the mobile phase to ensure good peak shape and reproducible retention.[5] This note provides a comprehensive guide, from method development rationale to a full validation protocol, for researchers and drug development professionals.

Analyte Properties

A thorough understanding of the analyte's properties is foundational to method development. While specific experimental data for the target analyte is not widely published, properties can be inferred from structurally similar compounds.

| Property | Value (Estimated/Inferred) | Source |

| Molecular Formula | C13H20N2O | |

| Molecular Weight | 220.31 g/mol | [6] |

| Polarity (XLogP3-AA) | ~2.1 | [7] |

| Functional Groups | Primary Aromatic Amine, Tertiary Aliphatic Amine (Piperidine), Ether | [8] |

| Chromophore | Phenylamine |

The presence of two basic nitrogen atoms means that the ionization state of the molecule is pH-dependent.[5] To achieve consistent retention in a reversed-phase system, the mobile phase pH should be controlled to ensure a single ionic form predominates.

HPLC Method Development and Rationale

The primary goal was to develop a stability-indicating method capable of separating the main peak from any potential impurities. A reversed-phase approach was selected due to the compound's moderate polarity.[9][10]

Column Selection

A C18 (octadecyl) column is the stationary phase of choice for the separation of moderately polar to nonpolar compounds and is a robust starting point for method development.[11][12][13] A high-purity silica-based C18 column provides excellent resolution and peak shape.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Rationale: The long column length enhances resolution, which is critical for separating closely eluting impurities. The 5 µm particle size offers a good balance between efficiency and backpressure.

Mobile Phase Selection

The mobile phase composition is critical for achieving optimal separation and peak shape for basic compounds.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

Rationale:

-

pH Control: The basic nature of the analyte's two amine groups can lead to peak tailing on silica-based columns due to interaction with residual silanols. TFA acts as an ion-pairing agent and maintains a low pH (~2), ensuring that the amine groups are consistently protonated. This minimizes silanol interactions and results in sharper, more symmetrical peaks.[5]

-

Organic Modifier: Acetonitrile is chosen for its low viscosity and UV transparency. It often provides different selectivity compared to methanol for aromatic compounds.[5]

-

Detection Wavelength

The detection wavelength was selected based on the UV absorbance profile of the phenylamine chromophore.

-

Wavelength: 240 nm

-

Rationale: Aromatic amines typically exhibit strong absorbance in the UV region. A wavelength of 240 nm is chosen to provide high sensitivity for the main analyte and potential aromatic impurities. A diode array detector (DAD) can be used during development to scan for the optimal wavelength and to assess peak purity.

Chromatographic Conditions

A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and detected within a reasonable run time.

| Parameter | Condition |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 240 nm |

| Run Time | 30 minutes |

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 20 | 10 | 90 |

| 25 | 10 | 90 |

| 25.1 | 90 | 10 |

| 30 | 90 | 10 |

Experimental Protocols

Reagents and Materials

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Trifluoroacetic Acid (TFA) (HPLC Grade)

-

This compound Reference Standard

-

Methanol (HPLC Grade) for sample preparation

Standard and Sample Preparation

-

Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

-

Sample Solution (0.1 mg/mL): Prepare the sample to be tested at the same concentration as the Working Standard Solution using the same diluent.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be equilibrated and its performance verified.

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

-

Make five replicate injections of the Working Standard Solution (0.1 mg/mL).

-

Calculate the following parameters:

-

Tailing Factor (T): Must be ≤ 2.0.

-

Theoretical Plates (N): Must be ≥ 2000.

-

Relative Standard Deviation (%RSD) of Peak Area: Must be ≤ 2.0%.

-

Method Validation Protocol (ICH Q2(R1))

The analytical method was validated to demonstrate its suitability for its intended purpose.[1][2][3]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.

-

Protocol:

-

Analyze a solution of the diluent to check for interfering peaks.

-

Analyze the Working Standard Solution.

-

Analyze the Sample Solution.

-

Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample to generate potential degradation products. Analyze the stressed samples to ensure the main peak is resolved from all degradation products (peak purity analysis with a DAD is recommended).

-

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[14]

-

Protocol:

-

Prepare a series of at least five solutions of the reference standard over a concentration range of 50% to 150% of the nominal working concentration (e.g., 0.05, 0.075, 0.1, 0.125, and 0.15 mg/mL).

-

Inject each solution in triplicate.

-

Plot a graph of the mean peak area versus concentration.

-

Perform a linear regression analysis and determine the correlation coefficient (r²) and y-intercept.

-

Acceptance Criteria:

-

Correlation Coefficient (r²): ≥ 0.999

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

-

Protocol: The range is confirmed by the successful validation of linearity, accuracy, and precision over the tested concentrations (50% to 150% of the working concentration).

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by recovery studies.

-

Protocol:

-

Prepare a sample matrix (placebo) and spike it with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

-

Prepare each concentration level in triplicate.

-

Analyze the samples and calculate the percentage recovery.

-

Acceptance Criteria:

-

Mean Recovery: 98.0% to 102.0% at each concentration level.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

-

Repeatability (Intra-assay Precision):

-

Protocol: Analyze six independent preparations of the sample solution at 100% of the test concentration on the same day, with the same analyst and instrument.

-

Acceptance Criteria: %RSD of the purity results ≤ 2.0%.

-

-

Intermediate Precision (Inter-assay Precision):

-

Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

-

Acceptance Criteria: %RSD of the combined results from both studies ≤ 2.0%.

-

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

Protocol: Introduce small variations to the method parameters and assess the impact on the results.

-

Flow Rate (± 0.1 mL/min)

-

Column Temperature (± 2 °C)

-

Mobile Phase Composition (e.g., vary % Acetonitrile by ± 2%)

-

-

Acceptance Criteria: System suitability parameters must be met, and the purity results should not significantly change.

Data Visualization and Diagrams

HPLC Method Development Workflow

Caption: Workflow for HPLC Method Development.

ICH Method Validation Process

Caption: Overview of the ICH Q2(R1) Validation Process.

Conclusion

This application note presents a specific, sensitive, and robust RP-HPLC method for determining the purity of this compound. The method has been developed with a scientific rationale for each parameter and is accompanied by a comprehensive validation protocol based on ICH Q2(R1) guidelines. This ensures that the method is suitable for its intended purpose in a quality control environment and for supporting regulatory filings in pharmaceutical development.

References

- Vertex AI Search. (n.d.). [2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]amine(Cas 761440-75-9) Usage.

-

ACS Publications. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | Request PDF. Retrieved January 26, 2026, from [Link]

-

Acta Poloniae Pharmaceutica. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved January 26, 2026, from [Link]

-

PubMed. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved January 26, 2026, from [Link]

-

European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 26, 2026, from [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved January 26, 2026, from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved January 26, 2026, from [Link]

-

PubMed. (2002). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved January 26, 2026, from [Link]

-

Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline. Retrieved January 26, 2026, from [Link]

-

LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved January 26, 2026, from [Link]

-

High Purity Laboratory Chemicals Pvt. Ltd. (n.d.). HPLC product list 2025-26 International. Retrieved January 26, 2026, from [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 2-(2-Piperidin-1-ium-1-ylethoxy)aniline. Retrieved January 26, 2026, from [Link]

-

LCGC International. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved January 26, 2026, from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved January 26, 2026, from [Link]

-

Asian Journal of Research in Chemistry. (2021). Synthesis, Characterization, Docking and Biological Evaluation of Tetra Hydro Imidazo [1, 2-a] Pyrazine Derivatives. Retrieved January 26, 2026, from [Link]

-

ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved January 26, 2026, from [Link]

-

YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 4-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine dihydrochloride. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 4-Anilinopiperidine. Retrieved January 26, 2026, from [Link]

-

Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 1-(2-Phenylethoxy)piperidin-4-amine. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). Piperidine. Retrieved January 26, 2026, from [Link]

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. fda.gov [fda.gov]

- 3. starodub.nl [starodub.nl]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 7. 2-(2-Piperidin-1-ium-1-ylethoxy)aniline | C13H21N2O+ | CID 7421746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. ptfarm.pl [ptfarm.pl]

- 13. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Structural Elucidation of 4-(2-Piperidin-1-yl-ethoxy)-phenylamine by NMR and Mass Spectrometry

Introduction: Unveiling the Molecular Architecture